2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol; oxalic acid
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Overview
Description
2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol; oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their diverse pharmacological properties, and oxalic acid is a simple dicarboxylic acid commonly used in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol typically involves the reaction of thian-4-ylamine with piperazine and subsequent reaction with ethylene oxide to form the ethan-1-ol derivative. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity of thian-4-ylamine and piperazine
Reaction Control: Monitoring temperature, pressure, and reaction time
Purification: Using techniques like crystallization or distillation to purify the final product
Chemical Reactions Analysis
Types of Reactions
2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can yield alcohol derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: A similar compound with a piperazine ring and an ethanol group
4-(Thian-4-yl)piperazine: A compound with a thian-4-yl group attached to a piperazine ring
Uniqueness
2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol is unique due to the combination of the thian-4-yl group and the piperazine ring, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS.C2H2O4/c14-8-7-12-3-5-13(6-4-12)11-1-9-15-10-2-11;3-1(4)2(5)6/h11,14H,1-10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDFPESZTFXIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CCO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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